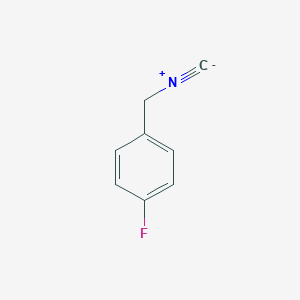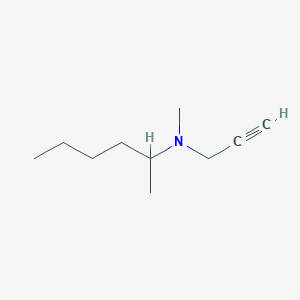
N-2-Hexyl-N-methylpropargylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-Hexyl-N-methylpropargylamine, also known as HMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMPA belongs to the family of monoamine oxidase inhibitors (MAOIs) and has been found to possess unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-2-Hexyl-N-methylpropargylamine has been extensively studied for its potential applications in various fields. In neuroscience, N-2-Hexyl-N-methylpropargylamine has been found to inhibit the activity of MAO enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO activity, N-2-Hexyl-N-methylpropargylamine can increase the levels of these neurotransmitters in the brain, which can have beneficial effects on mood, cognition, and behavior.
In addition, N-2-Hexyl-N-methylpropargylamine has been studied for its potential applications in cancer research. Studies have shown that N-2-Hexyl-N-methylpropargylamine can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-2-Hexyl-N-methylpropargylamine has also been found to enhance the anticancer effects of other chemotherapeutic agents.
Mecanismo De Acción
N-2-Hexyl-N-methylpropargylamine works by inhibiting the activity of MAO enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO activity, N-2-Hexyl-N-methylpropargylamine can increase the levels of these neurotransmitters in the brain, which can have beneficial effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-2-Hexyl-N-methylpropargylamine has been found to possess unique biochemical and physiological effects. In animal studies, N-2-Hexyl-N-methylpropargylamine has been shown to increase locomotor activity, enhance memory retention, and reduce anxiety-like behavior. N-2-Hexyl-N-methylpropargylamine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-2-Hexyl-N-methylpropargylamine in lab experiments is its ability to inhibit the activity of MAO enzymes, which can increase the levels of neurotransmitters in the brain. This can be beneficial for studying the effects of neurotransmitters on behavior and cognition. However, N-2-Hexyl-N-methylpropargylamine has been found to have some limitations in lab experiments, such as its potential toxicity and the need for careful dosing.
Direcciones Futuras
There are several future directions for research on N-2-Hexyl-N-methylpropargylamine. One area of interest is the potential use of N-2-Hexyl-N-methylpropargylamine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that N-2-Hexyl-N-methylpropargylamine can increase the levels of BDNF, which plays a key role in neuronal survival and neuroplasticity. Another area of interest is the potential use of N-2-Hexyl-N-methylpropargylamine in combination with other chemotherapeutic agents for the treatment of cancer. Studies have shown that N-2-Hexyl-N-methylpropargylamine can enhance the anticancer effects of other chemotherapeutic agents. Finally, there is a need for further research on the safety and toxicity of N-2-Hexyl-N-methylpropargylamine, particularly in humans.
Conclusion:
In conclusion, N-2-Hexyl-N-methylpropargylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-2-Hexyl-N-methylpropargylamine has been found to possess unique biochemical and physiological effects and has been studied for its potential applications in neuroscience and cancer research. Further research is needed to explore the full potential of N-2-Hexyl-N-methylpropargylamine in these and other areas.
Métodos De Síntesis
N-2-Hexyl-N-methylpropargylamine can be synthesized by the reaction of 2-hexyne with methylamine in the presence of copper(I) iodide. The reaction takes place at room temperature and yields N-2-Hexyl-N-methylpropargylamine as the primary product. The purity of N-2-Hexyl-N-methylpropargylamine can be improved by recrystallization from ethanol.
Propiedades
Número CAS |
143347-04-0 |
|---|---|
Nombre del producto |
N-2-Hexyl-N-methylpropargylamine |
Fórmula molecular |
C10H19N |
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
N-methyl-N-prop-2-ynylhexan-2-amine |
InChI |
InChI=1S/C10H19N/c1-5-7-8-10(3)11(4)9-6-2/h2,10H,5,7-9H2,1,3-4H3 |
Clave InChI |
OPNHJZDMXLCVAV-UHFFFAOYSA-N |
SMILES |
CCCCC(C)N(C)CC#C |
SMILES canónico |
CCCCC(C)N(C)CC#C |
Números CAS relacionados |
143347-20-0 (hydrochloride) |
Sinónimos |
2-HxMP N-(2-hexyl)-N-(methyl)propargylamine N-2-hexyl-N-methylpropargylamine N-2-hexyl-N-methylpropargylamine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



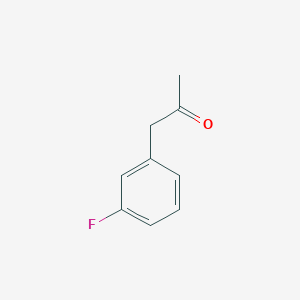
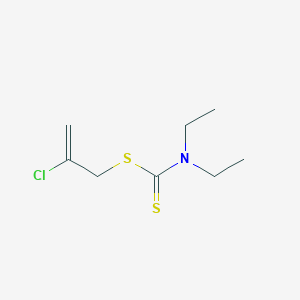

![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)

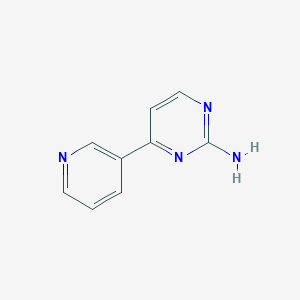

![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)

![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)

![3-[(3S,3As,5aS,6R,9aS,9bS)-3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B132448.png)
